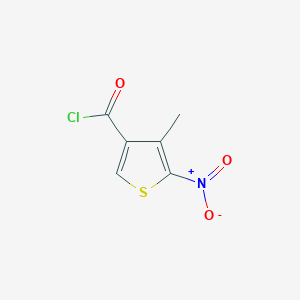
4-Methyl-5-nitrothiophene-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarbonyl chloride, 4-methyl-5-nitro-: is a chemical compound with the molecular formula C6H4ClNO3S and a molecular weight of 205.62 g/mol . This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- typically involves the chlorination of 3-thiophenecarboxylic acid derivatives. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or other reducing agents such as tin(II) chloride (SnCl2).
Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols under basic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Formation of 3-thiophenecarbonyl derivatives with various substituents.
Reduction: Formation of 3-thiophenecarbonyl chloride, 4-methyl-5-amino-.
Oxidation: Formation of sulfoxides or sulfones.
科学的研究の応用
Chemistry: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Thiophene derivatives, including 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro-, have shown potential in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and corrosion inhibitors .
作用機序
The mechanism of action of 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with enzymes and receptors, modulating their activity .
類似化合物との比較
- 3-Thiophenecarbonyl chloride
- 4-Methylthiophene-2-carbonyl chloride
- 5-Nitrothiophene-2-carbonyl chloride
Comparison: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- is unique due to the presence of both a nitro group and a methyl group on the thiophene ring.
特性
CAS番号 |
97187-90-1 |
|---|---|
分子式 |
C6H4ClNO3S |
分子量 |
205.62 g/mol |
IUPAC名 |
4-methyl-5-nitrothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO3S/c1-3-4(5(7)9)2-12-6(3)8(10)11/h2H,1H3 |
InChIキー |
COPAYTISEOZXLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1C(=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
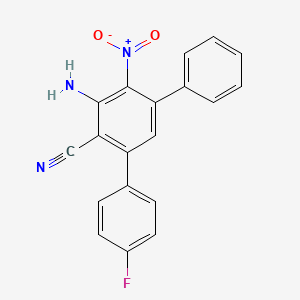
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
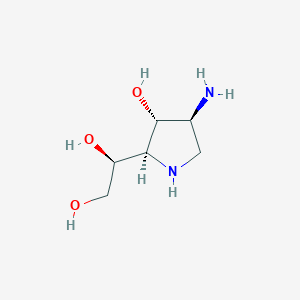
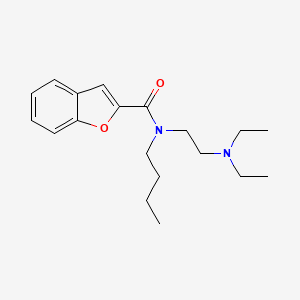
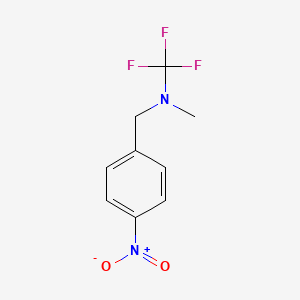
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
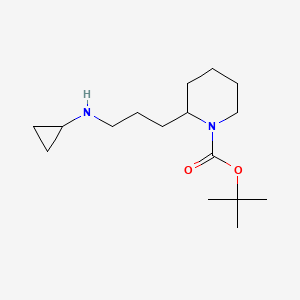
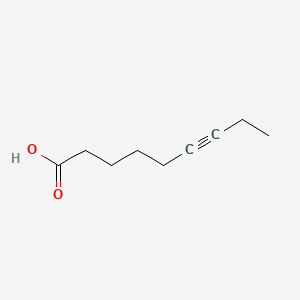
![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
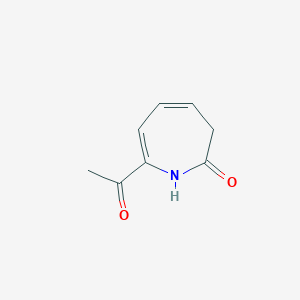
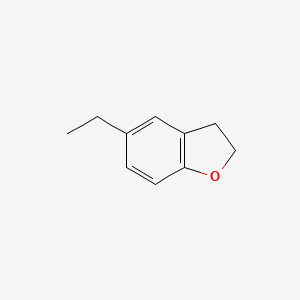
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
